molecular formula C16H16ClN5O2S B2960932 N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891126-27-5

N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2960932
CAS RN: 891126-27-5
M. Wt: 377.85
InChI Key: AMLTZHPLIOBMDY-UHFFFAOYSA-N
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Description

The compound appears to contain a chlorophenyl group, a triazolopyrimidine group, and an acetamide group . These groups are common in many chemical compounds and have various properties and uses.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The chlorophenyl group would likely contribute to the compound’s aromaticity, while the triazolopyrimidine group could potentially form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement and substitution of its constituent groups. The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Potential Antiasthma Agents

Compounds related to N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have shown activity as mediator release inhibitors in the human basophil histamine release assay. This suggests their potential utility as antiasthma agents (Medwid et al., 1990).

Antimalarial Effects

The synthesis of compounds similar to N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide has demonstrated antimalarial activity. Specifically, certain amino-s-triazolo[1,5-α]pyrimidines have shown effectiveness against Plasmodium berghei in mice, indicating their potential as antimalarial agents (Werbel, Elslager, & Chu, 1973).

Antimicrobial and Anti-inflammatory Potential

Some compounds within the [1,2,4]triazolo[4,3-a]pyrimidin-3-yl family have exhibited significant antimicrobial activity against both gram-negative and gram-positive bacteria. Additionally, they have shown potent anti-inflammatory and analgesic activities, which could be of interest for further pharmacological research (El-Gazzar, Hafez, & Nawwar, 2009).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of compounds closely related to N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, have been studied. This research contributes to the understanding of molecular structures and potential interactions in pharmaceutical and chemical research (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Gastric Antisecretory Activity

Some compounds within the [1,2,4]triazolo[4,3-a]pyrimidin-3-yl class have demonstrated gastric antisecretory activity in animal models. These studies provide insight into potential therapeutic applications for gastrointestinal disorders (Sugiyama et al., 1989).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its current applications. If it’s a drug, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-2-3-12-8-13(23)19-15-20-21-16(22(12)15)25-9-14(24)18-11-6-4-10(17)5-7-11/h4-8H,2-3,9H2,1H3,(H,18,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLTZHPLIOBMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

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